![molecular formula C6H14N2 B1461559 (S)-(1-Methylpyrrolidin-3-yl)methanamine CAS No. 1419075-98-1](/img/structure/B1461559.png)
(S)-(1-Methylpyrrolidin-3-yl)methanamine
Overview
Description
“(S)-(1-Methylpyrrolidin-3-yl)methanamine” is also known as methenamine . Methenamine is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . It works by safely producing formaldehyde to prevent bacterial growth while avoiding bacterial resistance .
Synthesis Analysis
The synthesis of “this compound” involves the use of different organic solvents at various stages . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This is further converted by reduction into (S)-N-methylamphetamine .
Molecular Structure Analysis
The molecular structure of methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines, such as “this compound”, are influenced by their basicity .
Mechanism of Action
Target of Action
(S)-(1-Methylpyrrolidin-3-yl)methanamine, also known as [(3S)-1-methylpyrrolidin-3-yl]methanamine, is a urinary tract antiseptic and antibacterial drug . It is primarily used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
The action of this compound depends on its conversion in acidic urine into formaldehyde, a nonspecific bactericidal agent . Formaldehyde is active against both gram-positive and gram-negative bacteria . This compound hydrolyzes to ammonia and formaldehyde in acidic urine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the bacterial metabolism in the urinary tract. The formaldehyde produced by the compound interferes with the bacteria’s metabolic processes, leading to their death and thus preventing urinary tract infections .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour . The maximum serum concentration is achieved in about 1 hour, and the elimination half-life is about 4.3 hours . The distribution volume is about 0.56 l/kg, the renal clearance is about 1.46, and the total clearance is about 1.58 ml/min/kg .
Result of Action
The result of the action of this compound is the prevention and treatment of urinary tract infections. By producing formaldehyde in the urine, it kills bacteria and prevents them from multiplying, thereby reducing the incidence of urinary tract infections .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the urine. Its antibacterial effects are maximal when the urine pH is less than or equal to 5.5 . Therefore, the efficacy and stability of this compound can be affected by factors that alter the pH of the urine.
properties
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBZCAXECCBQL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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